molecular formula C12H8BrF2NO3 B13713639 Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13713639
M. Wt: 332.10 g/mol
InChI Key: IKKTXMCHFOFXMM-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and two fluoro substituents on the phenyl ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 5-bromo-2,4-difluorobenzonitrile with ethyl propiolate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted isoxazole derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact molecular pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Ethyl 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives such as:

    Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: The carboxylic acid group can alter its solubility and reactivity compared to the ethyl ester.

    4-Bromo-5-(2,4-difluorophenyl)isoxazole:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H8BrF2NO3

Molecular Weight

332.10 g/mol

IUPAC Name

ethyl 5-(5-bromo-2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)10-5-11(19-16-10)6-3-7(13)9(15)4-8(6)14/h3-5H,2H2,1H3

InChI Key

IKKTXMCHFOFXMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2F)F)Br

Origin of Product

United States

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